N-CHLOROMETHYL PIPERIDINE
Description
Significance of Piperidine (B6355638) Scaffolds in Organic Chemistry
The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a cornerstone in the field of organic chemistry. researchgate.netontosight.ai Its prevalence in numerous natural products and synthetic pharmaceuticals underscores its importance as a privileged structural motif. Current time information in Bangalore, IN.nih.gov The development of efficient and cost-effective methods for synthesizing substituted piperidines is a significant focus of modern organic chemistry. nih.gov
Role in Nitrogen Heterocycle Synthesis
Piperidine and its derivatives are fundamental building blocks in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. researchgate.net The piperidine ring itself is a common target, with numerous synthetic strategies developed for its formation, including the hydrogenation of pyridine (B92270) precursors, cycloaddition reactions, and various cyclization methods. nih.govnih.gov For instance, the reduction of pyridinium (B92312) salts and the dearomatization/hydrogenation of fluoropyridines are established methods for producing piperidine structures. nih.gov
Beyond the synthesis of the piperidine ring itself, this scaffold serves as a crucial starting material for more complex heterocyclic systems. It is frequently employed in tandem reactions, such as the Knoevenagel–Michael condensation, to construct other heterocyclic compounds. rsc.org The biosynthesis of certain natural products, like the series a thiopeptides, involves the transformation of a dehydropiperidine into a piperidine heterocycle, highlighting its role in nature's synthetic pathways. The development of chemo-enzymatic methods, which can asymmetrically dearomatize activated pyridines, further expands the toolbox for creating stereochemically defined piperidines for use in complex syntheses. ontosight.ai
Building Blocks for Complex Molecular Architectures
The piperidine scaffold is one of the most vital synthetic fragments for the construction of intricate molecular architectures, particularly in medicinal chemistry. researchgate.netnih.gov Its derivatives are present in a multitude of pharmaceutical classes and naturally occurring alkaloids. researchgate.net The versatility of the piperidine ring allows for diverse substitution patterns, which in turn influences the biological and physical properties of the resulting molecules. Current time information in Bangalore, IN. This adaptability makes it an invaluable component in drug design and the total synthesis of natural products. Current time information in Bangalore, IN.
Piperidine derivatives are utilized as key intermediates in the synthesis of a variety of organic compounds, including agrochemicals and specialty chemicals. ontosight.ai For example, they can be used in post-Ugi carbonylation/intramolecular amidation sequences to create macrocyclic structures. whiterose.ac.uk The ability to introduce the piperidine motif through reagents like N-chloromethyl piperidine allows chemists to incorporate this valuable scaffold into larger, more complex molecules, leveraging its favorable properties for a range of applications.
Specific Relevance of this compound in Advanced Synthesis
This compound is a reactive derivative of piperidine that holds specific importance as a precursor in advanced synthetic applications. Its utility stems from the presence of the chloromethyl group attached to the piperidine nitrogen, which imparts a unique reactivity profile.
Intrinsic Reactivity Profile
The key to this compound's reactivity lies in the N-chloromethyl functional group. This group makes the compound an effective alkylating agent. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions at the adjacent methylene (B1212753) carbon. cymitquimica.comevitachem.com This allows for the facile introduction of the piperidin-1-ylmethyl moiety onto a wide range of nucleophiles.
The reactivity of this compound is also influenced by stereoelectronic phenomena, specifically the anomeric effect. researchgate.net The anomeric effect describes the tendency of a substituent on a heterocyclic ring, adjacent to a heteroatom, to favor an axial orientation over the sterically less hindered equatorial position. This is due to a stabilizing interaction between the lone pair of the ring heteroatom (in this case, nitrogen) and the antibonding (σ*) orbital of the C-Cl bond. nih.govdypvp.edu.in This effect can create a "hidden ionicity" in the molecule, enhancing the electrophilicity of the chloromethyl carbon and increasing its susceptibility to nucleophilic attack. researchgate.net
In addition to substitution, this compound and related N-chloro-piperidines can undergo base-catalyzed elimination reactions (dehydrochlorination) to form cyclic imines. rsc.orgwikipedia.orgwikipedia.org Computational studies have explored various reaction pathways for related N-chlorinated piperidines, including intramolecular additions and substitutions, with the formation of imines often being a favorable outcome. rsc.org
Table 1: Reactivity Profile of this compound
| Reaction Type | Description | Key Features |
| Nucleophilic Substitution | The displacement of the chloride ion by a nucleophile, attaching the piperidin-1-ylmethyl group to the nucleophile. | Primary reaction pathway; facilitated by the good leaving group (Cl⁻); enhanced by the anomeric effect. researchgate.net |
| Alkylation | Acts as an alkylating agent to introduce the piperidin-1-ylmethyl scaffold. | A common application in the synthesis of N-substituted derivatives. evitachem.com |
| Elimination (Dehydrohalogenation) | Base-induced removal of HCl to form a cyclic imine. | A potential reaction pathway, particularly for related N-chloropiperidines. wikipedia.orgwikipedia.org |
Strategic Precursor for Diverse Synthetic Targets
The reactive nature of this compound makes it a strategic precursor for synthesizing a variety of N-substituted piperidine derivatives. researchgate.netnih.gov Its role as an alkylating agent is paramount, enabling the covalent attachment of the piperidine ring to other molecular fragments. This is a common strategy for building more complex molecules that incorporate the desirable features of the piperidine scaffold. ontosight.ai
For example, reagents with a similar chloromethyl-heterocycle structure, such as 2-(chloromethyl)pyridine, are widely used to alkylate nucleophiles like phenols, amines, and thiols, thereby creating larger, multi-functional molecules. sigmaaldrich.com this compound functions in an analogous manner, serving as a source of a "piperidin-1-ylmethyl" cation equivalent in reactions with various nucleophiles. The synthesis of N-(ethoxymethyl)piperidine, for instance, involves the nucleophilic substitution reaction between piperidine and ethyl chloromethyl ether, a process mirroring the reactivity expected of this compound. ontosight.ai This strategy is employed to create diverse libraries of compounds for biological screening and materials science applications. The ability to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds via nucleophilic substitution makes this compound a versatile tool in the synthetic chemist's arsenal.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN/c7-6-8-4-2-1-3-5-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYKSYJVWNUSHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474979 | |
| Record name | N-chloromethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16158-88-6 | |
| Record name | N-chloromethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies of N Chloromethyl Piperidine and Its Derivatives
Strategies for the Formation of the N-Chloromethyl Moiety
The introduction of a chloromethyl group onto the nitrogen atom of a piperidine (B6355638) ring is a key synthetic step that can be achieved through various pathways. The stability and reactivity of the resulting N-chloromethyl piperidine are influenced by factors such as the anomeric effect, which can lead to a degree of hidden ionicity in the N-C-Cl bond system. researchgate.net
Direct N-Chloromethylation Pathways
Direct N-chloromethylation of piperidine, by analogy to the synthesis of related N-chloromethyl amides, presents a straightforward approach. While direct chloromethylation of secondary amines like piperidine is not as commonly documented as for amides, the principles can be extrapolated. Generally, such reactions would involve the treatment of piperidine with a source of chloromethyl cation or its equivalent. One potential, though less common, method involves the reaction with formaldehyde (B43269) and hydrogen chloride.
More established is the N-alkylation of piperidine using chloromethyl-containing reagents, which serves as an indirect method. ontosight.ai Another relevant transformation is the reaction of secondary amines with dichloromethane (B109758), which can generate a trialkyl(chloromethyl)ammonium chloride species. beilstein-journals.org This intermediate can then be involved in further reactions. The photolysis of N-chloroamines in the presence of an arene can also lead to C-H amination, a related transformation involving a reactive nitrogen species. rsc.org
Optimization of Reaction Conditions for Controlled Synthesis
The controlled synthesis of this compound requires careful optimization of reaction conditions to maximize yield and minimize side products. Key parameters to consider include the choice of solvent, temperature, and the nature of the chloromethylating agent. For N-alkylation reactions, which are analogous to N-chloromethylation, the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at room temperature is a common practice. researchgate.net The slow addition of the alkylating agent can help to control the reaction and prevent the formation of quaternary ammonium (B1175870) salts. researchgate.net
Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives allows for the introduction of various functional groups, leading to a diverse range of chemical entities with tailored properties.
Stereoselective Preparation of Bis-Chloromethylated Piperidines
The stereoselective synthesis of bis-chloromethylated piperidines is a challenging yet important area of research, particularly for creating conformationally restricted nitrogen mustards with potential anti-cancer activity. nih.gov One approach involves the preparation of cis- and trans-2,6-dihydroxymethyl-N-methylpiperidine, which can then be converted to their corresponding bis-chloromethyl derivatives. nih.gov Spectroscopic data for compounds like cis-N-methyl-2,6-bis(chloromethyl)-piperidine have been reported, confirming their structure. nih.gov
Another strategy for accessing substituted piperidines involves the cyclization of acyclic precursors. For example, 2-(2-cyano-2-phenylethyl)aziridines can be converted into cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. acs.org This method provides a pathway to stereodefined chloromethylated piperidines. Furthermore, the reaction of protected β-aminoalkyl zinc iodides with 3-chloro-2-(chloromethyl)prop-1-ene (B158312) can lead to enantiomerically enriched 5-methylene piperidines, which can be further functionalized. whiterose.ac.uk
Functionalization of Piperidine Nucleus Pre-N-Chloromethylation
Functionalizing the piperidine ring before the N-chloromethylation step offers a versatile route to a wide array of derivatives. This strategy allows for the introduction of substituents at various positions of the piperidine core, which can then be followed by the addition of the N-chloromethyl group.
A variety of methods exist for the synthesis of functionalized piperidines. researchgate.net These include multi-component reactions and gold-catalyzed cyclizations. nih.gov For instance, a one-pot synthesis of piperidin-4-ols has been developed via a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov The resulting functionalized piperidines can then, in principle, be N-chloromethylated. The regioselective alkylation at the 3-position of piperidine has also been explored by first converting piperidine to N-chloropiperidine and then dehydrohalogenating it to form Δ¹-piperideine, which can be subsequently alkylated. odu.edu
The table below summarizes some examples of functionalized piperidines that could serve as precursors for N-chloromethylation.
| Precursor | Synthetic Method | Potential Functionalization |
| Substituted Piperidin-4-ols | Gold-catalyzed cyclization/reduction | Various substituents on the ring |
| 3-Alkylpiperidines | Alkylation of Δ¹-piperideine | Alkyl groups at the 3-position |
| 2,6-Disubstituted Piperidines | Reductive cyclization of 6-oxoamino acid derivatives | Various substituents at the 2 and 6 positions |
N-Alkylation Utilizing Chloromethyl-Containing Reagents
The N-alkylation of piperidine and its derivatives with reagents containing a chloromethyl group is a common and effective method for synthesizing N-substituted piperidines. libretexts.org This approach involves the nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of the chloromethyl group.
The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed. researchgate.net Common bases include potassium carbonate and triethylamine. researchgate.net The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like acetonitrile (B52724) and DMF being frequently used. researchgate.net For instance, the synthesis of N-(ethoxymethyl)piperidine is achieved through the reaction of piperidine with ethyl chloromethyl ether under basic conditions. ontosight.ai
Recent advancements in catalysis have provided new methods for N-alkylation. For example, a copper metallaphotoredox system has been developed for the N-alkylation of various nitrogen nucleophiles with alkyl bromides, including those with chloromethyl groups. princeton.edu This method offers a broad substrate scope and can be applied to late-stage functionalization of complex molecules. princeton.edu
The following table provides examples of N-alkylation reactions of piperidine with chloromethyl-containing reagents.
| Piperidine Derivative | Chloromethyl Reagent | Reaction Conditions | Product |
| Piperidine | Ethyl chloromethyl ether | Basic conditions | N-(Ethoxymethyl)piperidine |
| Piperidine | Alkyl bromide | K₂CO₃, DMF, room temperature | N-Alkylpiperidine |
| 4-Substituted-4-piperidinols | Arylmethyl chlorides | Reflux with Na₂CO₃ in acetonitrile | 1-Arylmethyl-4-substituted-4-piperidinols |
| Tetrahydroisoquinoline | Alkyl bromide | - | N-Alkyl tetrahydroisoquinoline |
| Piperazine | 1-Chloro-4-(chloromethyl)benzene | NaI, K₂CO₃, DMF, 90 °C | N-(4-Chlorobenzyl)piperazine |
Ring-Forming Reactions Incorporating Chloromethyl Functionality
The construction of the piperidine ring through synthetic routes that embed a chloromethyl group is a significant strategy in heterocyclic chemistry. These methodologies often involve intramolecular cyclization, where a precursor molecule containing both a nitrogen nucleophile and a reactive site tethered by a carbon chain is induced to form the six-membered ring. The incorporation of the chloromethyl functionality can occur either by using a starting material already containing this group or by forming it in situ during the reaction sequence. These ring-forming reactions are valued for their ability to create functionalized piperidine scaffolds that can be further elaborated.
One prominent approach is the intramolecular cyclization of acyclic chloroamines. In these reactions, an amine nitrogen attacks an electrophilic carbon center within the same molecule, leading to the formation of the piperidine ring. The specifics of the substrate and reaction conditions can dictate the regioselectivity and stereoselectivity of the cyclization.
A notable example is the chloroaminocyclization of olefinic N-chloroamines. Research conducted by Göttlich and co-workers demonstrated the selective synthesis of 3-chloropiperidines through the endo-cyclization of specific olefinic N-chloroamines. mdpi.comnih.gov This transformation is proposed to proceed through an aziridinium (B1262131) ion intermediate, which is then intercepted by the chloride ion. The choice of reagents is critical in directing the reaction pathway; for instance, endo-cyclization to form the piperidine ring is favored under certain conditions, while exo-cyclization to form a 2-chloromethyl-pyrrolidine can be achieved by altering the catalyst. mdpi.comnih.gov
Another powerful ring-forming strategy involves the conjugate addition of γ-chloroalkylamines to acetylenic sulfones, followed by an intramolecular alkylation. This method provides access to various substituted piperidines. nih.gov The process begins with the addition of the chloroamine to the activated alkyne, creating an enamine intermediate. Subsequent deprotonation and intramolecular nucleophilic attack by the resulting carbanion on the carbon bearing the chlorine atom closes the ring to form a cyclic enamine sulfone, which is a precursor to the final piperidine derivative. nih.gov
Furthermore, piperidine rings can be constructed using reagents that contribute a chloromethyl group as part of the ring backbone. A study detailed the reaction of protected β-aminoalkyl zinc iodides with 3-chloro-2-(chloromethyl)prop-1-ene under copper catalysis. whiterose.ac.uk This is followed by a cyclization step using a base like sodium hydride, which results in the formation of 5-methylene piperidines in good yields. whiterose.ac.uk This method highlights the direct incorporation of a C-CH2Cl unit into the final heterocyclic structure.
The table below summarizes key findings from research on these ring-forming reactions.
| Reaction Type | Starting Materials | Reagents/Conditions | Product(s) | Key Findings | Reference |
| Chloro-amino-cyclization | Olefinic N-chloroamines | nBu4NI | 3-Chloro-piperidines | Reaction proceeds via an endo-cyclization mechanism involving an aziridinium ion intermediate. | mdpi.comnih.gov |
| Chloro-amino-cyclization | Olefinic N-chloroamines | BF3·OEt2 | 2-Chloromethyl-pyrrolidines | Altering the reagent to a Lewis acid favors exo-cyclization leading to a five-membered ring. | mdpi.comnih.gov |
| Cyclization of Chloroamines with Acetylenic Sulfones | γ-Chloroalkyl-benzylamines, 1-(p-toluenesulfonyl)hexyne | 1. Conjugate addition2. LDA, THF, -78 °C | 2,6-Disubstituted piperidines (as cyclic enamine sulfones) | A versatile method for creating substituted piperidines through intramolecular alkylation of a sulfone-stabilized carbanion. | nih.gov |
| Copper-Catalyzed Cyclization | β-Aminoalkyl zinc iodide, 3-chloro-2-(chloromethyl)prop-1-ene | 1. Copper catalyst2. Sodium hydride | 5-Methylene piperidines | Efficient construction of the piperidine ring with an exocyclic methylene (B1212753) group by incorporating a chloromethyl-containing reagent. | whiterose.ac.uk |
Reactivity and Reaction Mechanisms
Electrophilic Characteristics of the Chloromethyl Group
The chloromethyl group in N-chloromethyl piperidine (B6355638) is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This electrophilicity is a consequence of the electron-withdrawing nature of the chlorine atom, which polarizes the carbon-chlorine bond and creates a partial positive charge on the carbon atom.
Nucleophilic Substitution Processes
N-chloromethyl piperidine readily undergoes nucleophilic substitution reactions where the chloride ion is displaced by a nucleophile. These reactions typically follow an SN2 mechanism, involving a backside attack on the electrophilic carbon by the nucleophile. acs.org A diverse array of nucleophiles, including amines, alcohols, and carbanions, can participate in these substitution reactions. For instance, the reaction of this compound with secondary amines can lead to the formation of N,N'-disubstituted piperazines. Similarly, reaction with alkoxides or phenoxides yields the corresponding ethers.
The rate of these nucleophilic substitution reactions is influenced by several factors, including the strength of the nucleophile, the solvent, and the steric environment around the reaction center. Stronger nucleophiles generally lead to faster reaction rates. acs.org The solvent can also play a crucial role; polar aprotic solvents are often employed to facilitate SN2 reactions.
| Nucleophile | Product Type |
| Secondary Amine | N,N'-disubstituted piperazine |
| Alkoxide/Phenoxide | Ether |
| Cyanide | Nitrile |
| Thiolate | Thioether |
Alkylation Mechanisms via Activated Intermediates
The alkylating ability of this compound is significantly enhanced through the formation of highly reactive intermediates. The proximity of the nitrogen atom's lone pair of electrons to the electrophilic carbon of the chloromethyl group allows for intramolecular assistance in the departure of the chloride ion. This anchimeric assistance leads to the formation of a bicyclic aziridinium (B1262131) ion intermediate. researchgate.netnih.gov
This aziridinium ion is a potent electrophile due to the strained three-membered ring and the positive charge on the nitrogen atom. researchgate.net It is readily attacked by nucleophiles, leading to the formation of the alkylated product. researchgate.net This two-step mechanism, involving the formation of an activated intermediate, is a key feature of the high reactivity of this compound as an alkylating agent. The formation of this intermediate can be facilitated by the use of silver salts with weakly coordinating anions, which assist in the abstraction of the halide. researchgate.net
Intramolecular Rearrangements and Cyclizations
In addition to intermolecular reactions, this compound and related compounds are known to undergo intramolecular rearrangements and cyclizations, often driven by the formation of strained ring systems.
Formation and Reactivity of Aziridinium Intermediates
As mentioned previously, the intramolecular displacement of the chloride ion by the nitrogen atom leads to the formation of a bicyclic aziridinium ion. researchgate.netresearchgate.netacs.org This intermediate is not only crucial for the alkylating properties of this compound but also serves as a key pivot point for various molecular rearrangements. acs.org The aziridinium ion can be attacked by nucleophiles at either of the two carbon atoms of the three-membered ring, leading to different products. The regioselectivity of this attack is influenced by both steric and electronic factors. In many cases, the nucleophile will attack the less sterically hindered carbon atom.
The formation of aziridinium intermediates is a common theme in the chemistry of nitrogen mustards and related compounds, and their high reactivity is harnessed in various synthetic applications. researchgate.net For example, cylindricine A, a natural product containing a chloromethyl group, is in equilibrium with its pyridoquinoline counterpart, cylindricine B, presumably through an aziridinium intermediate. ub.edu
Ring Enlargement Transformations (Analogy from related chloromethyl heterocycles)
While direct evidence for ring enlargement of this compound itself might be limited, analogous transformations in related N-chloromethyl heterocycles, such as N-chloromethyl pyrrolidine (B122466), provide strong precedent for such rearrangements. researchgate.netacs.org In these systems, the formation of the bicyclic aziridinium ion is followed by a ring-opening reaction that leads to an expanded ring system. researchgate.net For example, N-alkyl-2-(chloromethyl)pyrrolidines have been shown to rearrange to 3-chloropiperidines. nih.govchim.it This rearrangement proceeds through the formation of an aziridinium ion, which is then opened by the attack of a nucleophile (such as a chloride ion) at one of the bridgehead carbons, resulting in the larger piperidine ring.
Theoretical studies on the ring enlargement of N-isopropyl-2-chloromethyl azetidine (B1206935) and pyrrolidine have shown that the reaction can proceed either synchronously or through a distinct bicyclic intermediate, depending on the solvent. researchgate.net In polar solvents like DMSO, the formation of a strained 1-azonia-bicyclo[n.1.0]alkane intermediate is favored. researchgate.net Similar ring expansion reactions have been observed in the synthesis of 1,3-diazepine derivatives from alkyl 4-chloromethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylates, which proceed through a bicyclic cyclopropane (B1198618) intermediate. cdnsciencepub.comsciforum.net These examples from related systems suggest that this compound could potentially undergo similar ring expansion reactions under appropriate conditions.
Electronic Effects Governing Reactivity
The reactivity of this compound is governed by a combination of inductive and resonance (or hyperconjugative) effects. The electron-withdrawing inductive effect of the chlorine atom makes the adjacent carbon atom electrophilic. However, the lone pair of electrons on the nitrogen atom plays a crucial role in modulating this reactivity.
The nitrogen lone pair can participate in a number of ways. Through space, it can directly displace the chloride ion in an intramolecular SN2 reaction to form the aziridinium ion, a phenomenon known as anchimeric assistance. This participation significantly accelerates the rate of reaction compared to a simple primary alkyl chloride.
Furthermore, the orientation of the C-Cl bond relative to the nitrogen lone pair can influence reactivity. Theoretical studies on the atmospheric degradation of piperidine initiated by OH radicals show that the rate coefficients for hydrogen abstraction differ significantly for the equatorial and axial conformers. acs.org While not a direct measure of the reactivity of the chloromethyl group, this highlights the importance of stereoelectronic effects in the piperidine ring system.
Radical Reaction Pathways and Nitrogen-Centered Radicals (Potential, by analogy to N-haloamides)
While ionic pathways for this compound are significant, the presence of the N-Cl bond suggests the potential for radical-based reactivity, analogous to that observed for N-haloamides and other N-chloroamines. thieme-connect.dersc.org The generation of nitrogen-centered radicals from N-halo compounds can be initiated by heat, light (photolysis), or by single-electron transfer (SET) from a reductant. thieme-connect.densf.gov
Upon homolytic cleavage of the N-Cl bond, a nitrogen-centered radical (aminyl radical) and a chlorine radical would be formed. libretexts.org
Reaction: Piperidine-N-CH₂-Cl → Piperidine-N-CH₂• + Cl•
These nitrogen-centered radicals are highly reactive intermediates that can participate in a variety of transformations. thieme-connect.de One of the most classic reactions involving such intermediates is the Hofmann-Löffler-Freytag reaction, which achieves remote C-H functionalization. libretexts.orgwikipedia.org In this reaction, the initially formed nitrogen-centered radical (in its protonated form, an aminium radical cation) abstracts a hydrogen atom from a δ-carbon position through a six-membered ring transition state. libretexts.org This intramolecular 1,5-hydrogen atom transfer is highly favored and results in the formation of a more stable carbon-centered radical. libretexts.org This carbon radical can then react with the chlorine radical to form a δ-chloroamine, which, upon treatment with a base, undergoes an intramolecular SN2 reaction to yield a cyclized product, such as a pyrrolidine derivative. libretexts.orgwikipedia.org
Studies on the UV-catalyzed decomposition of N-chloromethyl-n-hexylamine have shown that while 1,5-hydrogen transfer to form a five-membered pyrrolidine ring is dominant, 1,6-hydrogen transfer to form a six-membered piperidine ring can also occur. wikipedia.org This highlights the potential for this compound-derived radicals to undergo complex intramolecular rearrangements.
The generation of these nitrogen-centered radicals can also be achieved under milder conditions using photoredox catalysis, which has expanded the synthetic utility of these reactive species for C-N bond formation and other transformations. chinesechemsoc.org
Influence of Solvent Media on Reaction Selectivity and Kinetics
The solvent in which a reaction is conducted can profoundly influence its rate, selectivity, and even the operative mechanism. For reactions involving this compound, which can proceed through both ionic and radical pathways, the choice of solvent is critical. Solvent properties such as polarity, dielectric constant, and the ability to form hydrogen bonds can stabilize or destabilize reactants, transition states, and intermediates differently. ajgreenchem.comweebly.com
In the context of ionic reactions, such as SN2 substitutions, solvent polarity plays a key role. A study on the reactions of various amines with dichloromethane (B109758) showed that the reactions proceed via a typical SN2 mechanism. scispace.com For this compound, which possesses "hidden ionicity," polar protic solvents like ethanol (B145695) or water would be expected to stabilize the polarized transition state of an SN2 reaction, thereby accelerating the reaction rate compared to nonpolar solvents. rsc.org Research on the reaction of N-methylpyridinium salts with piperidine found that displacement reactions were 8 to 16.75 times faster in ethanol than in water. rsc.org
Conversely, for radical reactions, the solvent's role can be more subtle. While solvent polarity can still have an effect, other properties like viscosity and hydrogen-bonding capacity might be more influential in controlling the diffusion and lifetime of radical intermediates.
A kinetic investigation into the synthesis of substituted piperidines demonstrated a significant solvent effect on reaction rates. ajgreenchem.comajgreenchem.com The study compared methanol (B129727) and ethanol as solvents and found that the reaction was faster in ethanol, a solvent with a lower dielectric constant than methanol. ajgreenchem.comajgreenchem.com This was attributed to the nature of the transition state; a non-polar transition state is better stabilized by the less polar solvent, ethanol. ajgreenchem.com
The table below illustrates the effect of solvent and temperature on the rate constant for a piperidine synthesis reaction, highlighting the general principle that reaction rates increase with temperature and are sensitive to the solvent medium. ajgreenchem.com
| Solvent | Temperature (°C) | Second-Order Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |
| Methanol | 25 | Lower | 104.2 |
| Ethanol | 25 | Higher | 46.9 |
| Methanol | 40 | Higher than at 25°C | 104.2 |
| Ethanol | 40 | Higher than at 25°C | 46.9 |
| This table is based on data for a related piperidine synthesis and serves to illustrate the principles of solvent effects. The values demonstrate that a lower activation energy in ethanol leads to a faster reaction compared to methanol. ajgreenchem.com |
Furthermore, computational studies on base-catalyzed reactions of N-chloropiperidines have shown that including solvent effects, either through continuum models or by explicitly considering a single water molecule, is crucial for accurately predicting reaction barriers and thermochemistry. rsc.org This underscores the importance of the solvent medium in mediating proton transfer and stabilizing charged intermediates in reactions involving N-halo piperidine derivatives.
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of N-chloromethyl piperidine (B6355638) in solution. A combination of one-dimensional and two-dimensional experiments provides a complete picture of the proton and carbon framework and the electronic environment of the nitrogen atom.
One-dimensional NMR provides fundamental information about the chemical environment and connectivity of atoms within the molecule.
¹H NMR: The proton NMR spectrum is used to identify the different types of hydrogen atoms in the molecule. For N-chloromethyl piperidine, one would expect to see distinct signals for the chloromethyl group protons (N-CH₂-Cl) and the protons on the piperidine ring. The N-CH₂-Cl protons are expected to appear as a singlet in the downfield region (predicted around 4.5-5.5 ppm) due to the electron-withdrawing effects of both the nitrogen and chlorine atoms. The protons on the piperidine ring would appear as a set of multiplets in the upfield region. The protons on the carbons adjacent to the nitrogen (C2/C6) would be shifted further downfield (around 2.5-3.0 ppm) compared to the more distant protons (C3/C5 and C4).
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. This compound has four distinct carbon environments: the chloromethyl carbon, and the C2/C6, C3/C5, and C4 carbons of the piperidine ring. The chloromethyl carbon (N-C H₂-Cl) is expected to be the most downfield signal (predicted around 75-85 ppm) due to the high electronegativity of the attached nitrogen and chlorine. The piperidine ring carbons would appear at higher field, with the C2/C6 carbons being the most deshielded of the ring carbons (predicted around 50-60 ppm). uq.edu.auipb.pt
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| N-C H₂-Cl | ~4.5 - 5.5 (singlet) | ~75 - 85 |
| C2-H, C6-H (axial/eq) | ~2.5 - 3.0 (multiplet) | ~50 - 60 |
| C3-H, C5-H (axial/eq) | ~1.5 - 1.8 (multiplet) | ~25 - 30 |
| C4-H (axial/eq) | ~1.4 - 1.6 (multiplet) | ~23 - 28 |
Note: These are predicted values based on general principles and data from similar N-substituted piperidine structures. Actual experimental values may vary based on solvent and other conditions.
Two-dimensional NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and confirming the molecule's precise connectivity and spatial arrangement. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show cross-peaks connecting the protons on C2 with those on C3, and the protons on C3 with those on C4, confirming the spin system of the piperidine ring. No correlation would be seen for the singlet N-CH₂-Cl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would be used to definitively assign each carbon signal in the ¹³C spectrum by linking it to its corresponding proton signal(s) from the ¹H spectrum. For example, the proton signal around 4.5-5.5 ppm would correlate to the carbon signal around 75-85 ppm, confirming the N-CH₂-Cl group.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are bonded. They are particularly useful for determining stereochemistry and conformation, such as the axial or equatorial positions of protons on the piperidine ring.
Nitrogen NMR provides direct information about the chemical environment of the nitrogen atom. nih.gov
¹⁵N NMR: Nitrogen-15 is a spin-1/2 nucleus that gives sharp NMR signals, but its low natural abundance (0.37%) and low gyromagnetic ratio make it an insensitive nucleus, often requiring long experiment times or ¹⁵N-enriched samples. acs.orgacs.org The chemical shift (δN) is highly sensitive to the electronic environment. For this compound, the nitrogen signal would likely appear in the range typical for tertiary aliphatic amines. Based on data for N-ethyl-piperidine (~63 ppm), a similar shift would be expected. acs.org Inverse-detected experiments like ¹H-¹⁵N HMBC are often preferred as they offer significantly higher sensitivity. acs.org
¹⁴N NMR: Nitrogen-14 is the most abundant nitrogen isotope (>99.6%) but is a quadrupolar nucleus (spin I=1). This property often leads to very broad NMR signals, which can be difficult to observe with high-resolution spectrometers. The line width is dependent on the symmetry of the electric field around the nucleus; in a relatively symmetric environment, sharper signals can be obtained. acs.org
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
GC-MS is a powerful hyphenated technique ideal for separating volatile compounds and identifying them. spectroscopyonline.com In the context of this compound, GC would serve to separate the compound from any impurities, such as starting materials or side products from its synthesis. The retention time from the GC provides one piece of identifying information.
The mass spectrometer then ionizes the separated compound, providing a mass spectrum. The molecular ion peak ([M]⁺) would confirm the molecular weight of this compound (133.62 g/mol ). The fragmentation pattern is a molecular fingerprint. For this compound, likely fragmentation pathways under electron ionization (EI) would include:
Loss of a chlorine radical (•Cl) to give a fragment at m/z 98.
Alpha-cleavage, involving the cleavage of the N-CH₂Cl bond, which could lead to a piperidine cation radical at m/z 85 or a [CH₂Cl]⁺ fragment at m/z 49/51.
Fragmentation of the piperidine ring itself, leading to a series of smaller charged fragments.
This technique is highly effective for assessing the purity of a sample and identifying unknown components in a mixture. nih.gov
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of IR radiation, which correspond to the vibrations of chemical bonds. thieme-connect.de For this compound, the IR spectrum would be expected to show several characteristic absorption bands:
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
| C-H Stretch | 2850 - 3000 | Aliphatic C-H bonds in the piperidine ring and chloromethyl group. |
| C-N Stretch | 1020 - 1250 | Vibration of the tertiary amine C-N bond. |
| C-Cl Stretch | 600 - 800 | Characteristic absorption for the alkyl chloride group. |
The absence of a broad N-H stretching band (around 3300-3500 cm⁻¹) would confirm that the piperidine nitrogen is substituted. The presence of the C-Cl stretch is a key indicator for the chloromethyl group.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, an FT-IR spectrum provides a unique "molecular fingerprint," revealing the characteristic vibrational modes of the bonds present. In the case of this compound, the FT-IR spectrum is characterized by a combination of absorptions arising from the piperidine ring and the N-chloromethyl substituent.
The analysis of the FT-IR spectrum of this compound allows for the identification of key structural features. The piperidine moiety typically exhibits strong C-H stretching vibrations from its methylene (B1212753) (-CH2-) groups in the region of 2850-2950 cm⁻¹. Additionally, scissoring, wagging, and twisting vibrations of these CH₂ groups contribute to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).
The C-N stretching vibration of the tertiary amine within the piperidine ring is also a diagnostically important absorption. For aliphatic amines, this band is typically observed in the 1250-1020 cm⁻¹ range. The presence of the electron-withdrawing chloromethyl group attached to the nitrogen atom can influence the exact position and intensity of this peak.
A crucial absorption for the characterization of this compound is the C-Cl stretching vibration. For alkyl chlorides, this bond typically gives rise to a moderate to strong absorption in the 850–550 cm⁻¹ region. The specific frequency can be influenced by the substitution pattern and the presence of adjacent functional groups. Another characteristic vibration associated with the chloromethyl group is the –CH₂Cl wagging, which is expected to appear in the 1300-1150 cm⁻¹ range.
While specific, experimentally verified FT-IR spectra for this compound are not widely available in the reviewed literature, the expected absorption regions for its constituent functional groups can be compiled based on data from analogous compounds.
Detailed Research Findings
Spectroscopic studies of various N-substituted piperidines and alkyl halides provide a basis for predicting the FT-IR spectrum of this compound. Research on N-substituted piperidines confirms the presence of characteristic C-H and C-N stretching and bending vibrations. For instance, studies on N-acyl and N-alkyl piperidines consistently report the aliphatic C-H stretching bands just below 3000 cm⁻¹.
Furthermore, extensive research on the infrared spectroscopy of alkyl halides has well-established the vibrational frequencies associated with the carbon-halogen bond. The C-Cl stretching mode is consistently found in the lower frequency region of the mid-IR spectrum. The environment of the C-Cl bond, including the presence of the nitrogen atom in this compound, will subtly shift the absorption compared to a simple alkyl chloride.
Theoretical calculations, such as those using Density Functional Theory (DFT), can also predict vibrational frequencies. While no specific DFT calculations for this compound were found in the searched literature, such computational methods are a powerful tool for complementing experimental data and aiding in the assignment of complex spectral features.
Interactive Data Table: Predicted FT-IR Spectral Data for this compound
The following table summarizes the expected FT-IR absorption bands for this compound based on the characteristic frequencies of its functional groups found in related compounds.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch | -CH₂- (Piperidine ring) | 2850 - 2950 | Strong |
| C-H Bend (Scissoring) | -CH₂- (Piperidine ring) | ~1450 | Medium |
| C-H Wag | -CH₂Cl | 1300 - 1150 | Medium |
| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium |
| C-Cl Stretch | Alkyl Chloride | 550 - 850 | Medium-Strong |
Computational Chemistry and Mechanistic Insights
Quantum Chemical Calculations on Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic landscape of a molecule. These methods, such as Density Functional Theory (DFT), offer a detailed view of electron distribution and molecular orbital interactions, which govern the molecule's chemical behavior.
The electronic structure of N-chloromethyl piperidine (B6355638) is significantly influenced by the anomeric effect, a stereoelectronic phenomenon that describes the tendency of heteroatomic substituents adjacent to a heteroatom within a ring to favor the axial orientation over the sterically less hindered equatorial position. wikipedia.org In N-chloromethyl piperidine, the C-N-C-Cl arrangement is a classic setup for the anomeric effect, where the nitrogen atom's lone pair (n) can donate electron density into the antibonding orbital (σ*) of the C-Cl bond.
This n→σ* interaction, also known as negative hyperconjugation, has profound consequences:
Stabilization: It stabilizes the molecule, particularly when the chloromethyl group is in an axial position, allowing for optimal orbital overlap. rsc.org
Structural Changes: It leads to a lengthening of the C-Cl bond and a shortening of the N-C bond.
Charge Distribution: The electron delocalization inherent in the anomeric effect creates a "hidden ionicity" within the molecule. researchgate.net This results in a greater partial positive charge on the anomeric carbon and a more negative charge on the chlorine atom than would be expected from simple inductive effects alone. This charge separation is a key factor in the molecule's reactivity. researchgate.net
The interplay between electrostatic forces and orbital interactions is complex, but hyperconjugation is often a dominating factor, especially in processes where bonds are being formed or broken. rsc.org
The non-planar, six-membered piperidine ring is conformationally flexible. Its primary conformations are the chair, boat, and twist-boat forms. For N-substituted piperidines, two dynamic processes are of particular importance: ring inversion and nitrogen inversion. ucl.ac.uk
Ring Inversion: This is the process by which one chair conformation flips into another (e.g., ⁵C₂ → ²C₅). This pathway typically proceeds through higher-energy twist and boat transition states. researchgate.net Computational studies on piperidine itself show that the chair forms are the most stable, with skew (twist) conformations being significantly higher in energy. researchgate.netacs.org
Nitrogen Inversion: This process involves the pyramidal nitrogen atom inverting its configuration, which can interchange the axial and equatorial positions of the substituent on the nitrogen. The transition state for this process involves a planar arrangement of the three atoms bonded to the nitrogen. csic.es
For N-chloropiperidine, a closely related compound, computational studies have been performed to determine the energy barriers for these processes. These calculations are crucial for understanding which conformations are accessible at given temperatures and which pathways are most favorable. nih.govuni-muenchen.de The presence of electronegative oxygen atoms in a ring has been shown to significantly increase the barrier to nitrogen inversion, and similar, though less pronounced, effects can be anticipated for the N-Cl group. csic.es
| Species | Description | Relative Energy (kJ mol⁻¹) |
|---|---|---|
| 5-Clax | Axial Chair Conformation | 0.0 |
| 5-Cleq | Equatorial Chair Conformation | 2.5 |
| 5-Clni | Nitrogen Inversion Transition State | 40.5 |
| 5-Clri | Ring Inversion Transition State | 52.7 |
Data calculated using the G3B3(+) + ΔGsolv method. The axial conformer (5-Clax) is set as the reference energy (0.0 kJ mol⁻¹).
These calculations show that for N-chloropiperidine, the chair conformation with the chlorine atom in the axial position is slightly more stable than the equatorial conformer, consistent with the anomeric effect. Furthermore, the barrier for nitrogen inversion is lower than the barrier for ring inversion, indicating that nitrogen inversion is a more facile process. uni-muenchen.de
Reaction Pathway and Transition State Analysis
Understanding how a chemical reaction proceeds requires mapping out the energetic landscape that connects reactants to products. This involves identifying stable intermediates and, crucially, the high-energy transition states that represent the kinetic bottlenecks of the reaction.
Computational methods are extensively used to calculate the thermodynamics (reaction energies, ΔE) and kinetics (activation barriers, Eₐ) of chemical reactions. e3s-conferences.org For N-chloropiperidines, a key reaction is base-induced dehydrochlorination. Electronic structure methods have been applied to calculate the gas-phase and aqueous-phase reaction energies for such rearrangements. nih.gov
Different computational methods (e.g., MP2, B3LYP, B2PLYP) can be assessed for their performance in calculating these thermochemical properties. Studies have shown that methods like B2PLYP can produce energies comparable to the more computationally expensive G3B3(+) level of theory. nih.gov The activation energy for a reaction is the energy difference between the reactants and the transition state. diva-portal.org For the dehydrochlorination of N-chloropiperidine, the calculated energy barrier was found to be 62.3 kJ mol⁻¹ (using G3B3(+) + ΔGsolv), which aligns well with experimental findings when solvent effects are included. uni-muenchen.de
| Parameter | Description | Energy (kJ mol⁻¹) |
|---|---|---|
| ΔE‡ | Activation Barrier | 62.3 |
| ΔE_rxn | Reaction Energy | -101.3 |
Energies calculated at the G3B3(+) + ΔGsolv level for the reaction assisted by a water-solvated hydroxide (B78521) ion.
A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or system as a function of its geometry. researchgate.net Exploring the PES allows chemists to map out the entire reaction pathway, including reactant and product complexes, transition states, and any intermediates. acs.org
For a given reaction, the search for a transition state begins by exploring the PES. tau.ac.il Once located, a transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. diva-portal.org For the reactions of N-chlorinated piperidines, transition state structures for processes like intramolecular addition, substitution, and elimination have been located on the PES. nih.gov This analysis can predict which reaction products are most likely to form by identifying the pathways with the lowest energy barriers. For instance, in a study of a substituted N-chloropiperidine, the formation of a specific imine was predicted to be the most favorable outcome due to it having the lowest calculated reaction barrier. nih.govuni-muenchen.de
Modeling Solvent Effects in Computational Architectures
Reactions are most often carried out in a solvent, which can have a dramatic effect on reaction rates and mechanisms. weebly.com Computational models must account for these effects to provide accurate, real-world predictions. There are two main approaches to modeling solvation: diva-portal.orgspringernature.com
Implicit Solvation Models: These models, such as the Conductor-like Polarizable Continuum Model (CPCM), treat the solvent as a continuous medium with a defined dielectric constant. uni-muenchen.demdpi.com The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute and the polarized medium. This approach is computationally efficient and often captures the bulk effects of the solvent polarity. researchgate.net
Explicit Solvation Models: This approach involves including a number of individual solvent molecules in the calculation. diva-portal.org This allows for the modeling of specific, short-range interactions like hydrogen bonding, which are crucial in many reactions. However, this method is computationally much more expensive due to the increased number of atoms.
For base-catalyzed reactions of N-chloropiperidine, computational studies have shown that a hybrid cluster-continuum model is highly effective. uni-muenchen.de In this approach, the bulk solvent is modeled implicitly (e.g., with CPCM), while one or a few explicit water molecules are included to model the specific interactions with the reacting species, such as the hydroxide ion. nih.gov This combined approach was found to be essential for accurately reproducing experimental energy barriers and demonstrating that the explicit participation of a single water molecule can significantly alter the PES and lower the activation barrier for elimination reactions. nih.govuni-muenchen.de
Molecular Dynamics (MD) Simulations for Dynamic Behavior (General for piperidine derivatives)
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and complex systems. By solving Newton's equations of motion, MD simulations can track the positions and velocities of atoms over time, providing a detailed view of molecular motion, conformational changes, and intermolecular interactions. mdpi.com
For piperidine derivatives, MD simulations have been instrumental in understanding their mechanisms of action, particularly in the context of drug design and enzyme inhibition. mdpi.comnih.gov For example, simulations have been used to investigate the binding modes of aryl formyl piperidine derivatives to monoacylglycerol lipase (B570770) (MAGL), a target for antidepressant drugs. mdpi.comnih.gov These studies revealed that differences in the 1-substituent on the piperidine ring cause significant conformational changes in the enzyme's flexible lid domain. This, in turn, affects the orientation of the inhibitor within the binding site and alters its interactions with key charged residues, ultimately influencing its inhibitory potency. mdpi.comnih.gov
Similarly, MD simulations have provided insight into the binding mechanism of piperidine derivatives with HIV-1 Vpr, an accessory protein involved in viral pathogenesis. tandfonline.com The simulations showed that various hydrophobic interactions are crucial for holding the ligands within the binding pocket. tandfonline.com By combining MD with methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA), researchers can calculate the binding free energy, offering a quantitative measure of binding affinity. mdpi.comnih.gov
Table 3: Research Findings from MD Simulations of Piperidine Derivatives This table summarizes key applications and findings from molecular dynamics studies on various piperidine derivatives, illustrating the utility of this method.
| Study Focus | System | Key Findings | Reference |
| Inhibitory Mechanism | Aryl formyl piperidine derivatives and Monoacylglycerol Lipase (MAGL) | 1-substituent on piperidine influences conformational changes in the enzyme, altering binding and inhibitory strength. mdpi.comnih.gov | nih.gov, mdpi.com |
| Binding Mechanism | Viprinin (a piperidine derivative) and HIV-1 Vpr | Hydrophobic interactions are critical for ligand binding; simulations helped elucidate the mode of binding at an atomic level. tandfonline.com | tandfonline.com |
| Inhibitor Design | Novel piperidine derivatives as HDM2 inhibitors | MD simulations were used to analyze the stability of top-scoring docked compounds and understand the mechanism of interaction with the target protein. researchgate.net | researchgate.net |
Assessment and Validation of Computational Methods
The reliability of computational predictions hinges on the rigorous assessment and validation of the methods used. For N-substituted piperidines and related compounds, computational results are typically validated by comparing them against experimental data.
A common validation strategy involves the correlation of computed and experimental NMR chemical shifts. researchgate.net For a series of synthesized N-substituted piperidines, theoretical calculations can determine the lowest energy conformers and their relative populations. The Boltzmann-weighted average of the computed NMR shieldings for these conformers can then be compared directly with the chemical shifts measured experimentally. researchgate.net A strong linear correlation between the theoretical and experimental data validates the chosen computational level of theory and the predicted conformational preferences. researchgate.net
In the context of drug design and molecular docking, computational predictions are assessed against experimental biological data. For instance, the binding energies of docked piperidine derivatives can be compared with their experimentally determined inhibitory concentrations (e.g., IC₅₀ values). nih.gov A strong correlation between predicted binding affinity and measured biological activity lends confidence to the docking protocol and the proposed binding modes. Structural Interaction FingerPrint (IFP) analysis can further validate docking poses by ensuring that the predicted interactions with key amino acid residues are consistent across a series of active compounds. vu.nl
Table 4: Strategies for Validating Computational Methods for Piperidine Derivatives This table outlines common approaches used to assess and validate the accuracy of computational predictions for piperidine-containing molecules.
| Computational Method | Validation Approach | Experimental Data for Comparison | Purpose of Validation | Reference |
| Conformational Analysis | Correlation of computed vs. experimental NMR shifts | ¹H and ¹³C NMR spectra | To confirm the accuracy of predicted low-energy conformers and their populations. | researchgate.net |
| Molecular Docking | Correlation of docking scores vs. biological activity | IC₅₀ / pIC₅₀ values from binding assays | To validate the predicted binding mode and the ability of the scoring function to rank active compounds. | vu.nl, nih.gov |
| MD Simulations | Analysis of interaction stability | Structure-Activity Relationship (SAR) data | To ensure the simulated binding poses are stable and consistent with experimental SAR. | researchgate.net |
| Solvation Models | Comparison of calculated vs. experimental properties | Solvation free energies, pKa values | To verify that the chosen solvent model accurately reproduces the effect of the solvent on molecular properties. | acs.org |
Applications of N Chloromethyl Piperidine in Advanced Organic Synthesis
Precursor in the Synthesis of Diverse Nitrogen Heterocycles
The piperidine (B6355638) ring is a prevalent structural motif in a vast number of alkaloids and pharmaceutical agents. researchgate.netresearchgate.net Consequently, methods for its synthesis and derivatization are of paramount importance. N-Chloromethyl piperidine serves as a highly effective precursor for introducing the piperidin-1-ylmethyl moiety onto various molecular scaffolds.
This compound is an excellent alkylating agent, reacting readily with a wide range of nucleophiles to generate diverse N-substituted piperidine derivatives. evitachem.comnih.gov The chloromethyl group acts as a potent electrophilic site, susceptible to nucleophilic substitution reactions (SN2), thereby forming a new carbon-heteroatom or carbon-carbon bond. This reactivity has been exploited to synthesize libraries of piperidine-containing compounds for various applications, including drug discovery. researchgate.netafasci.com
For instance, the reaction of 4-chloromethylpiperidine hydrochloride with phenols in the presence of a base like sodium methoxide (B1231860) yields the corresponding 1-phenoxymethyl-piperidine derivatives. google.com This method provides a straightforward route to connect aromatic systems to the piperidine core via an ether linkage. Similarly, it can alkylate amines, thiols, and carbanions, showcasing its versatility as a synthetic tool for creating complex piperidine structures. afasci.comorgsyn.orgresearchgate.net The general approach involves the reaction of a nucleophile with this compound, often under basic conditions to neutralize the generated hydrochloric acid.
Table 1: Examples of Substituted Piperidines from this compound Derivatives
| Nucleophile | This compound Derivative | Base | Product | Application/Reference |
| Phenol | 4-Chloromethylpiperidine HCl | Sodium Methoxide | 4-Phenoxymethyl-piperidine | Synthesis of Piperidine Derivatives google.com |
| 4-Cyanopiperidine | N-Phenyl-2-chloroacetamide | K2CO3 | 2-(4-Cyanopiperidin-1-yl)-N-phenylacetamide | Synthesis of T-type Ca2+ Channel Inhibitors afasci.com |
| Phenylacetonitrile | Ethyl bromide (as primary alkylating agent) | NaOH (aq), TEBACl | 2-Phenylbutyronitrile | Phase-Transfer Catalysis Alkylation orgsyn.org |
A fascinating application of α-chloroalkylamines, including this compound derivatives, is their ability to facilitate ring expansion reactions. This process typically proceeds through the intramolecular formation of a strained bicyclic aziridinium (B1262131) ion intermediate. nih.govresearchgate.net Subsequent nucleophilic attack on this intermediate can lead to the formation of a larger ring system.
A clear example of this is the ring expansion of 1-benzyl-2-(chloromethyl)piperidine. clockss.org Upon treatment with sodium azide (B81097), this compound forms a bicyclic aziridinium cation. The azide nucleophile then attacks the methine carbon of the aziridinium ring, leading to a ring-expanded product, 3-azido-1-benzylhexahydro-1H-azepine, along with the standard substitution product. clockss.org This strategy has been successfully applied to the synthesis of optically active azepine derivatives, which are important precursors for biologically active molecules like balanol. clockss.org Theoretical studies using DFT calculations have further elucidated the mechanism, showing that the reaction proceeds through a strained bicyclic intermediate, and the energy barrier for this rearrangement is significantly lowered in polar solvents. researchgate.net
Reagent for Strategic Functionalization and Derivatization
Beyond building the piperidine ring itself, this compound is a key reagent for introducing specific functional groups or reactive handles onto other molecules, enabling multi-step synthetic strategies.
This compound is a precursor to the piperidin-1-ylmethyl cation, a type of N-acyliminium ion equivalent, which is a powerful electrophile for α-amidoalkylation reactions. thieme-connect.de N-acyliminium ions are highly reactive intermediates used to form carbon-carbon or carbon-heteroatom bonds at the α-position to a nitrogen atom. They are typically generated in situ from precursors like N-(1-chloroalkyl)amides or N-(1-alkoxyalkyl)amides in the presence of a Lewis acid. thieme-connect.de
These reactive species can be trapped by a variety of nucleophiles, including electron-rich aromatic rings, silyl (B83357) enol ethers, and allylsilanes. thieme-connect.dentu.edu.sg For example, the reaction of an N-acyliminium ion generated from an N-(1-alkoxy)carbamate with an allylsilane can produce homoallylic amines, which are versatile synthetic intermediates. thieme-connect.de This type of reaction allows for the controlled and often stereoselective introduction of the piperidinomethyl group, a common substructure in pharmacologically active compounds. ub.edu
The reactivity of the C-Cl bond allows for its displacement by a wide range of nucleophiles, making this compound a versatile tool for derivatization. researchgate.netnumberanalytics.com This strategy is fundamental in medicinal chemistry for structure-activity relationship (SAR) studies, where the piperidine moiety is systematically introduced into different positions of a lead compound to optimize its pharmacological profile. afasci.comnih.gov
Role in Catalyst and Ligand Design and Development
The piperidine scaffold is a privileged structure in the design of ligands for transition metal catalysis. mdpi.com The steric and electronic properties of substituted piperidines can be fine-tuned to influence the activity and selectivity of a metal center. N-Heterocyclic Carbenes (NHCs), for example, have become ubiquitous ligands in modern catalysis, particularly for ruthenium- and palladium-catalyzed reactions, due to their strong σ-donating properties which stabilize the metal center. tdx.cat
This compound serves as a valuable building block for synthesizing such complex ligands. By reacting it with a suitable precursor, the piperidin-1-ylmethyl group can be incorporated into the ligand framework. researchgate.net This substituent can modulate the ligand's steric bulk and electronic properties, which in turn affects the performance of the resulting catalyst. For instance, piperidine-containing moieties have been incorporated into ligands for gold-catalyzed cycloisomerization reactions and nickel-catalyzed hydroalkenylation reactions. mdpi.comtdx.cat The ability to easily introduce the robust and conformationally well-defined piperidine ring via reagents like this compound is a significant advantage in the rational design of new and improved catalysts.
Synthesis of Piperidine-Based Ligands
The piperidine ring is a prevalent scaffold in the structure of many biologically active compounds and is a key component in the design of ligands for various receptors and enzymes. mdpi.com this compound serves as a key reagent for the synthesis of such ligands by enabling the attachment of a piperidinomethyl group to a parent molecule, a process known as piperidinomethylation. This modification can significantly alter the parent molecule's pharmacological properties, including its binding affinity, selectivity, and pharmacokinetic profile.
A notable application is in the development of ligands for sigma (σ) receptors, which are implicated in various central nervous system disorders. Researchers have synthesized novel series of 4-(2-aminoethyl)piperidine derivatives as high-affinity σ1 receptor ligands. d-nb.info The synthetic strategy often involves the alkylation of a nucleophilic nitrogen atom on a core structure with this compound or its derivatives. This step is crucial for modulating the ligand's interaction with the receptor's binding pocket. d-nb.info The substituents on the piperidine nitrogen play a critical role in determining the affinity and selectivity for the σ1 receptor over the σ2 subtype. For instance, studies have shown that a methyl group on the piperidine nitrogen can lead to high σ1 receptor affinity and selectivity. d-nb.info
The synthesis of piperidine-based inhibitors for enzymes is another significant area of application. In the quest for new treatments for tuberculosis, derivatives of piperidine have been synthesized and evaluated as inhibitors of KasA, an essential enzyme in Mycobacterium tuberculosis. umw.edu The synthetic approach can involve the alkylation of a 4-substituted-4-piperidinol to introduce various arylmethyl substituents, demonstrating the modularity that reagents like this compound offer in creating a library of potential drug candidates for structure-activity relationship (SAR) studies. umw.edu
Table 1: σ1 Receptor Affinity of Synthesized Piperidine-Based Ligands This table illustrates how modifications to the piperidine N-substituent, a common outcome of using this compound derivatives, affect binding affinity to the σ1 receptor.
| Compound | Piperidine N-Substituent | Terminal Amino Group | Ki (σ1) [nM] | σ1/σ2 Selectivity |
| 4a | H | Benzylamine | 2.5 | 60 |
| 18a | Methyl | Benzylamine | 1.3 | >769 |
| 20a | Methyl | Cyclohexylmethylamine | 2.7 | 18 |
| 21a | Methyl | N,N-Dibenzylamine | 27 | >37 |
| 22a | Methyl | 4-Phenylpiperazine | 1.8 | 60 |
| Data sourced from scientific literature on σ1 receptor ligands. d-nb.info |
Components in Organocatalytic Systems
The piperidine structural motif is fundamental to various organocatalytic systems. Piperidine itself is widely used as a base and a catalyst for forming enamines from ketones. wikipedia.org These enamines are key nucleophilic intermediates in a multitude of transformations, including the well-known Stork enamine alkylation reaction. wikipedia.org
This compound provides a direct route to covalently link the catalytically active piperidine unit to other molecular structures. This allows for the creation of more complex, bifunctional, or supported catalysts. For example, the piperidine moiety can be tethered to a solid support, facilitating catalyst recovery and reuse. Furthermore, it can be incorporated into larger molecules designed to act as asymmetric organocatalysts, where the piperidine unit may serve as a basic site or a structural backbone.
The development of enantioselective reactions often relies on chiral catalysts. While piperidine itself is achiral, this compound can be used to modify existing chiral scaffolds, introducing a basic site that can play a crucial role in the catalytic cycle. Research into the organocatalytic enantioselective synthesis of substituted piperidines often involves catalysts that contain amine functionalities, highlighting the importance of the nitrogen atom in these transformations. mdpi.com The combination of a quinoline-based organocatalyst with an acid co-catalyst, for instance, has been shown to produce enantiomerically enriched piperidine derivatives. mdpi.com The ability to use reagents like this compound to construct specific catalyst architectures is therefore of significant interest.
Intermediate in Agrochemical and Pharmaceutical Relevant Synthesis
The utility of this compound and its analogues extends significantly into the synthesis of commercially important molecules in the agrochemical and pharmaceutical industries. The reactive chloromethyl group makes it an excellent electrophilic building block for introducing the piperidine ring system, a common feature in many active compounds. lookchem.com
In agrochemical synthesis, N-chloromethyl heterocycles are key intermediates. For example, a structurally related compound, 2-chloro-5-(chloromethyl)pyridine, is a crucial component in the synthesis of the insecticide Flupyradifurone. The synthesis involves the alkylation of an amine with the chloromethylpyridine to form a key intermediate, demonstrating a reaction type directly analogous to those involving this compound. ccspublishing.org.cn Similarly, research into novel pyrazole (B372694) derivatives with insecticidal properties has utilized α-chloromethyl-N-benzyl carboxamide moieties. researchgate.net Bioassays of these compounds have shown significant insecticidal activity against various pests, including cotton bollworm and bean aphid. researchgate.net
Table 2: Insecticidal Activity of Synthesized Pyrazole Derivatives This table highlights the biological activity of complex molecules synthesized using a chloromethyl-activated intermediate, a reaction class representative of this compound.
| Compound ID | Target Pest | Activity Type | Mortality/Effect (%) | Concentration (mg/kg) |
| Ij | Cotton Bollworm | Stomach | 60% | 5 |
| Il | Cotton Bollworm | Stomach | 60% | 5 |
| IIe | Cotton Bollworm | Stomach | 60% | 5 |
| Ic | Bean Aphid | Foliar Contact | 95% | 200 |
| Id | Bean Aphid | Foliar Contact | 95% | 200 |
| Ie | Bean Aphid | Foliar Contact | 100% | 200 |
| IIf | Bean Aphid | Foliar Contact | 95% | 200 |
| Data adapted from bioassay results reported in the literature. researchgate.net |
In the pharmaceutical sector, chloromethyl-piperidine derivatives are valuable intermediates for drugs that modulate neurotransmitters. lookchem.com The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs targeting the central nervous system. mdpi.comresearchgate.net The ability to introduce this scaffold readily using this compound facilitates the exploration of new chemical space in drug discovery programs. lookchem.com Its role as a synthetic intermediate is crucial for creating libraries of compounds for screening against various biological targets, ultimately leading to the identification of new therapeutic agents. umw.edu The synthesis of modern pharmaceuticals, such as the antibiotic moxifloxacin, has involved the use of related building blocks like 2,3-bis-chloromethylpyridine, further underscoring the importance of chloromethyl-activated heterocycles in constructing complex drug molecules. beilstein-journals.org
Future Directions and Emerging Research Areas
Development of Sustainable and Green Synthetic Methodologies
The principles of Green Chemistry, which advocate for the reduction or elimination of hazardous substances in chemical production, are becoming central to synthetic design. For piperidine-containing compounds, this involves a shift away from classical methods towards more sustainable alternatives. nih.govrsc.org Future research concerning N-Chloromethyl piperidine (B6355638) is expected to focus heavily on developing synthetic pathways that are both environmentally benign and economically viable.
A primary goal is the design of syntheses that maximize atom economy, leaving minimal waste to be treated or cleaned up. This includes the use of catalytic reactions, which are effective in small amounts and can perform a single reaction multiple times, in contrast to stoichiometric reagents that are consumed in the process. For the synthesis of N-substituted piperidines, "hydrogen borrowing" or "hydrogen autotransfer" represents a powerful green strategy. rsc.org This methodology, often catalyzed by iridium or ruthenium complexes, allows for the N-alkylation of amines using alcohols, with water being the only byproduct. rsc.org Adapting such catalytic systems for reactions involving N-Chloromethyl piperidine or for its own synthesis from precursor alcohols and amines is a key area for future development.
Another focus is the use of renewable resources. rsc.org Research into deriving piperidine precursors from biomass, such as via 5-(chloromethyl)furfural (CMF) obtained from cellulose, highlights a commitment to sustainable starting materials. rsc.org The development of methods to integrate this compound into these renewable synthetic streams will be a significant step forward.
Table 1: Comparison of Traditional vs. Emerging Green Synthetic Approaches for Piperidine Derivatives
| Feature | Traditional Synthetic Methods (e.g., Dieckman) | Green Synthetic Methodologies |
|---|---|---|
| Principle | Often multi-step processes involving stoichiometric reagents and protecting groups. | Focus on atom economy, catalytic processes, and waste minimization. |
| Starting Materials | Typically petroleum-based. | Increasing use of renewable feedstocks and biomass. rsc.org |
| Catalysis | Heavy reliance on stoichiometric bases or acids. | Employs efficient metal catalysts (e.g., Iridium, Ruthenium) in small quantities. rsc.org |
| Byproducts | Significant generation of salt and organic waste. | Often produces benign byproducts like water. rsc.org |
| Efficiency | Can suffer from lower overall yields due to multiple steps. | Aims for higher step economy and overall process efficiency. nih.gov |
Exploration of Novel Reactivity Modes and Highly Selective Transformations
While this compound is a valuable alkylating agent, its full reactive potential is still being explored. Future research will undoubtedly focus on discovering novel transformations that go beyond simple nucleophilic substitution, with a strong emphasis on achieving high levels of selectivity.
One promising avenue is the use of N-chloroamines in controlled cyclization reactions. nih.gov For instance, the chloroaminocyclization of olefinic N-chloroamines can be directed to selectively produce either piperidines (via endo-cyclization) or pyrrolidines (via exo-cyclization) by choosing the appropriate catalyst, such as nBu₄NI or BF₃·OEt₂ respectively. nih.gov Applying this precise control to substrates related to this compound could unlock new pathways to complex heterocyclic structures.
Radical-mediated reactions represent another frontier. mdpi.comacs.org The generation of nitrogen-centered radicals can initiate cyclizations to form various N-heterocycles. acs.org Developing methods to harness the reactivity of a radical derived from this compound could lead to previously inaccessible molecular architectures. Furthermore, computational and quantum-chemical studies are becoming indispensable tools for predicting reaction outcomes. rsc.org Such methods have been used to calculate reaction energies and barriers for rearrangements of N-chloropiperidines, helping to predict the most stable products and likely reaction pathways. rsc.org Applying these predictive models to reactions involving this compound will accelerate the discovery of novel, highly selective transformations.
Table 2: Examples of Novel Selective Transformations for Piperidine Synthesis
| Reaction Type | Description | Key Feature / Selectivity | Reference |
|---|---|---|---|
| Halogen-Induced Cyclization | Cyclization of olefinic N-chloroamines initiated by a halogen source. | Can be controlled to yield either endo (piperidine) or exo (pyrrolidine) products based on the choice of catalyst. | nih.gov |
| Radical-Mediated Cyclization | Intramolecular cyclization initiated by a radical, often involving a hydrogen atom transfer step. | Enables the formation of piperidines from linear amino-aldehydes or aminonitriles. | mdpi.com |
| Oxidative Amination | Gold(I)-catalyzed oxidative amination of non-activated alkenes. | Allows for difunctionalization of a double bond while simultaneously forming the N-heterocycle. | mdpi.com |
| Reductive Desulfurization | Synthesis of indolizidines (a fused piperidine system) via reductive desulfurization of benzothienoindolizines. | Provides a pathway to complex fused heterocyclic systems. | whiterose.ac.uk |
Application of Machine Learning and Artificial Intelligence in Predictive Synthesis and Mechanistic Studies
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis by shifting from trial-and-error experimentation to data-driven prediction. nih.govpreprints.org For a reagent like this compound, these technologies offer the potential to rapidly identify optimal reaction conditions and design novel, efficient synthetic routes.
ML models are now capable of predicting suitable reaction conditions—including catalysts, reagents, solvents, and temperature—for a vast range of organic transformations. nih.govacs.org Trained on millions of reaction examples from chemical databases, these neural networks can propose conditions with high accuracy. nih.govacs.org Notably, these models can recognize the functional similarity between different compounds, suggesting viable alternatives to known reagents. nih.govacs.org This capability could be used to identify novel applications and reaction partners for this compound or suggest greener, cheaper, or more effective reagents for its synthesis.
Table 3: Applications of AI and Machine Learning in Chemical Synthesis
| AI/ML Application | Function | Potential Impact on this compound Chemistry |
|---|---|---|
| Reaction Condition Prediction | A neural network predicts optimal catalysts, solvents, reagents, and temperature for a given transformation. nih.govacs.org | Accelerates the discovery of new reactions and optimizes yields for existing processes involving this compound. |
| Retrosynthesis Planning | An AI algorithm designs a complete synthetic pathway from a target molecule back to simple precursors. preprints.orgmit.edu | Enables the rapid design of efficient, multi-step syntheses for complex targets utilizing this compound as a key building block. |
| Reagent Similarity Analysis | The model learns the functional context of reagents and can suggest chemically similar alternatives. nih.govacs.org | Identifies novel reaction partners or more sustainable alternative reagents for transformations. |
| Reaction Outcome Prediction | Models are developed to predict the likely products and yields of a reaction, minimizing failed experiments. preprints.org | Reduces resource and time investment by predicting the success of novel, untested reactions with this compound. |
Integration into Continuous Flow and Automated Synthetic Platforms
The transition from traditional batch processing to continuous flow manufacturing represents a major technological leap in chemical synthesis. Flow chemistry, which involves performing reactions in a continuously flowing stream through a microreactor, offers superior control over reaction parameters, enhanced safety, and improved scalability. researchgate.netresearchgate.net Given the reactive nature of this compound, flow chemistry is an ideal platform for its synthesis and subsequent use.
Continuous flow reactors provide a large surface-area-to-volume ratio, enabling efficient mixing and heat transfer. researchgate.net This allows for precise control over highly exothermic or fast reactions and enables the safe handling of reactive intermediates that might be unstable in large-scale batch reactors. researchgate.net Syntheses of piperidine derivatives using electroreductive cyclization or anodic methoxylation have been successfully demonstrated in flow microreactors, achieving good yields and allowing for preparative-scale synthesis through continuous operation. researchgate.netsoton.ac.uknih.gov The synthesis of this compound and its immediate use in a subsequent reaction within a continuous, multi-step flow system is a key area for future industrial application.
Automation is another critical component of modern synthesis. nih.gov Automated synthesis modules, often integrated with flow reactors, can perform multi-step syntheses with minimal human intervention. This has been effectively used in the production of complex piperidine derivatives for applications like radiopharmaceuticals. nih.gov The development of fully automated platforms for synthesizing and utilizing this compound would significantly accelerate research and development, enabling high-throughput screening of reaction conditions and rapid synthesis of compound libraries for drug discovery.
Table 4: Examples of Piperidine Synthesis in Continuous Flow Systems
| Synthetic Method | Platform | Key Advantage of Flow Chemistry | Reference |
|---|---|---|---|
| Electroreductive Cyclization | Flow microreactor | Efficient reduction of the substrate imine due to the large specific surface area of the microreactor. | researchgate.net |
| Anodic Methoxylation | Undivided microfluidic electrolysis cell | Readily scalable synthesis of a key N-formyliminium ion precursor on demand. | soton.ac.uknih.gov |
| Generation of Organometallic Reagents | Continuous flow reactor | Allows for safe generation and immediate use of highly reactive and thermally sensitive organometallic intermediates. | researchgate.net |
| Synthesis of Bicyclic Compounds | Tubular reactor | Minimizes clogging by salts produced as byproducts, a common issue in batch synthesis of these compounds. | google.com |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
